Phenylphosphinic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H7O2P |
|---|---|
Molecular Weight |
142.09 g/mol |
IUPAC Name |
phenylphosphonous acid |
InChI |
InChI=1S/C6H7O2P/c7-9(8)6-4-2-1-3-5-6/h1-5,7-8H |
InChI Key |
CGNKSELPNJJTSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Hydroxyphenylphosphine Oxide and Its Derivatives
Regioselective Synthesis of Substituted Hydroxyphenylphosphine Oxides
The precise control of substituent placement on the phenyl ring is paramount in tailoring the properties of hydroxyphenylphosphine oxides. Various methods have been developed to achieve regioselectivity in their synthesis.
A common approach involves the use of Grignard reagents. For instance, a mixture of ortho and para isomers of mono-, bis-, and tris-(hydroxyphenyl)phosphine oxide compounds can be produced by reacting a mixed Grignard reagent with phosphorus oxychloride. google.com This method allows for the generation of a composition of matter that includes mono-(hydroxyphenyl) or (alkoxyphenyl)phosphine oxide isomers, bis-(hydroxyaryl) or (alkoxyphenyl)phosphine oxide isomers, and tris-(hydroxyaryl) or (alkoxyphenyl)phosphine oxide isomers. google.com The resulting alkoxyphenyl phosphine (B1218219) oxide isomers can then be converted to their corresponding hydroxyphenyl phosphine oxide forms by refluxing with an acid like 48% hydrobromic acid. google.com
Another strategy for achieving regioselectivity is through a cycloaddition-based method. This approach utilizes an electronically polarized diene, such as 3-hydroxypyrone, and a dienophile like a nitroalkene. oregonstate.edu This combination undergoes a regiospecific Diels-Alder–elimination–retro-Diels-Alder cascade to produce substituted phenols with complete control over the substitution pattern. oregonstate.edu This method is notable for its tolerance of a high degree of substitution, even allowing for the preparation of fully substituted phenols. oregonstate.edu
Furthermore, the direct phosphination of in situ generated o-quinone methides offers an efficient route to bifunctional phosphorus phenols. nih.gov This reaction between diphenylphosphine (B32561) oxide and o-quinone methides, generated from 2-tosylalkyl phenols under basic conditions, yields diarylmethyl phosphine oxides in good to excellent yields. nih.gov The reaction conditions are mild, and the procedure is scalable. nih.gov
The synthesis of specific isomers, such as (4-hydroxyphenyl)diphenylphosphine (B1608749) oxide, has been achieved through the hydrolysis of the corresponding phosphonium (B103445) salt. acs.orgnih.gov For example, the hydrolysis of (4-hydroxyphenyl)triphenylphosphonium bromide at reflux for several hours yields the desired product as a white solid. acs.orgnih.gov
Enantioselective Synthesis of P-Chiral Hydroxyphenylphosphine Oxides
The synthesis of P-chiral phosphine oxides, where the phosphorus atom is the stereogenic center, is a significant challenge in synthetic chemistry. These chiral molecules have found widespread applications as ligands in asymmetric catalysis and as key structural motifs in bioactive compounds. rsc.org
Asymmetric Allylic Alkylation Strategies
A powerful method for the enantioselective synthesis of P-chiral hydroxyphenylphosphine oxides is the desymmetrization of prochiral starting materials through asymmetric allylic alkylation (AAA). rsc.orgrsc.orgrsc.org This strategy has been successfully employed in the desymmetrization of bis(2-hydroxyphenyl)phosphine oxides. rsc.org
In one notable example, a biscinchona alkaloid-catalyzed enantioselective desymmetrization of bisphenol compounds with achiral Morita-Baylis-Hillman carbonates was developed. rsc.orgnih.gov This AAA strategy afforded a wide range of optically active P-stereogenic phosphine oxides with high yields (up to 99%) and excellent enantioselectivities (up to 98.5:1.5 er). rsc.orgnih.gov Theoretical calculations suggested that the excellent enantiocontrol arises from the stabilization effect of a C–H···π interaction between the catalyst and the substrate. nih.gov
Similarly, the desymmetrization of phosphinic acids has been achieved using a palladium-catalyzed AAA reaction. acs.orgnih.gov This method utilizes phosphinic acids as prochiral nucleophiles, leading to the formation of P-chiral phosphinates with high enantio- and diastereoselectivity. acs.orgnih.gov This approach has a broad substrate scope and can be applied to the synthesis of enantioenriched tertiary phosphine oxides. acs.orgnih.gov
Kinetic resolution of secondary phosphine oxides (SPOs) via asymmetric allylation also provides access to enantioenriched P-chiral phosphine oxides. nih.gov A Le-Phos-catalyzed asymmetric allylation of racemic SPOs with Morita-Baylis-Hillman carbonates has been reported to produce both enantioenriched secondary and tertiary P-chiral phosphine oxides. nih.gov
Organocatalytic Desymmetrization Approaches
Organocatalysis has emerged as a valuable tool for the asymmetric synthesis of P-stereogenic molecules due to its mild reaction conditions and broad substrate applicability. nih.govresearchgate.net Asymmetric desymmetrization of symmetrical achiral organophosphorus compounds is a key strategy in this area. nih.gov
One such approach involves the chiral squaramide-catalyzed ortho-selective mono-bromination of bisphenol phosphine oxides. nih.govrsc.org This method provides a series of chiral bisphenol phosphine oxides and phosphinates in good to excellent yields and high enantioselectivities. nih.govrsc.org The reaction can be scaled up without a loss of enantiomeric ratio. nih.gov
Another organocatalytic desymmetrization strategy is the enantioselective ring-opening of meso-epoxides catalyzed by chiral phosphine oxides. beilstein-journals.org Chiral phosphine oxides based on a binaphthyl skeleton have been shown to be effective catalysts for the desymmetrization of various meso-epoxides using silicon tetrachloride, affording enantioenriched chlorohydrins in high yields. beilstein-journals.org
The desymmetrization of bis(2-hydroxyphenyl) phosphine oxides has also been achieved through a biscinchona alkaloid-catalyzed desymmetric allylation with Morita-Baylis-Hillman carbonates, yielding P-stereogenic phosphine oxides with multiple functional groups tolerated under mild conditions. nih.govfrontiersin.org
Preparation of Hydroxyphenylphosphine Oxide Precursors for Complex Architectures
Hydroxyphenylphosphine oxides are valuable precursors for the construction of more complex molecular architectures, including dendritic structures and macrocycles. The hydroxyl group provides a convenient handle for further functionalization.
Tris(4-hydroxyphenyl)phosphine oxide has been used as a core for the synthesis of water-soluble dendritic phosphine ligands. oup.com This was achieved by coupling the trisphenol (B3262630) with a poly(benzyl ether) dendron containing tri(ethylene glycol) units, followed by reduction of the phosphine oxide. oup.com
Similarly, tris(2-hydroxyphenyl)phosphine oxide serves as a starting material for novel tripodal ligands. researchgate.net Alkylation of the hydroxyl groups with chloroacetamide yields tris(2-carbamoylmethoxyphenyl)phosphine oxide. researchgate.net This precursor can be further modified, for example, by alkylation with 3-bromopropyl acetate, followed by hydrolysis and conversion to other derivatives, creating a series of precursors for new tripodal ligands. researchgate.net
The synthesis of oxaphosphacyclophanes has been accomplished through the reaction of bis(hydroxyphenyl)phenylphosphine oxide with dibromoalkanes. acs.org This leads to the formation of macrocyclic compounds with varying linker lengths. acs.org
Furthermore, hydroxyphenylphosphine oxides are utilized in the preparation of flame-retardant materials. For example, bis-phenoxy (3-hydroxy) phenyl phosphine oxide (BPHPPO) has been synthesized and used to produce flame-retardant epoxy resins. researchgate.net
Green Chemistry Approaches in Hydroxyphenylphosphine Oxide Synthesis
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of organophosphorus compounds. nih.govnih.gov
One example of a greener approach is the synthesis of tris[2-(4-hydroxyphenyl)ethyl]phosphine oxide and 2-(4-hydroxyphenyl)ethylphosphinic acid from elemental red phosphorus and 4-tert-butoxystyrene (B1630329) in a KOH/DMSO system. mathnet.ru This method avoids the use of more hazardous reagents. The subsequent deprotection of the tert-butoxy (B1229062) group to the desired hydroxyl group is achieved with aqueous HCl in a short reaction time. mathnet.ru
The use of molecular iodine as a catalyst in a metal- and solvent-free synthesis of 2-benzyl-4-arylquinoline derivatives from aryl amines, styrene (B11656) oxides, and aryl acetylenes represents another environmentally benign methodology. rsc.org This domino reaction is atom- and step-economical and tolerates a wide range of functional groups. rsc.org
The development of one-pot syntheses also aligns with green chemistry principles by reducing waste and simplifying procedures. An efficient and regioselective one-pot synthesis of isoxazoles from α,β-unsaturated carbonyl compounds and N-hydroxyl-4-toluenesulfonamide proceeds under mild conditions with high regioselectivity. organic-chemistry.org
The overarching goal of these green synthetic routes is to maximize the desired product while minimizing by-products, simplify operations, and utilize environmentally benign solvents and reagents. nih.gov
Spectroscopic and Structural Elucidation of Hydroxyphenylphosphine Oxide Frameworks
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural characterization of hydroxyphenylphosphine oxide compounds in solution. researchgate.net By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.
Proton (¹H) and Carbon-¹³ (¹³C) NMR are fundamental techniques for assigning the structure of hydroxyphenylphosphine oxide derivatives.
In the ¹H NMR spectrum of bis-phenoxy (3-hydroxy) phenyl phosphine (B1218219) oxide (BPHPPO), the chemical shifts corresponding to the protons on the phenyl rings are observed in the range of δ 6.34–7.98 ppm. cnrs.fr For bis(2-hydroxyphenyl)phosphine oxide, the ¹H NMR spectrum in DMSO-d₆ shows signals for the aromatic protons between δ 6.85 and 7.46 ppm, with the hydroxyl protons appearing as a singlet at δ 10.43 ppm. acs.org
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. For an epoxy resin synthesized from BPHPPO, characteristic peaks for the carbons in the epoxy group appear at 69.5 ppm, 50.2 ppm, and 44.3 ppm, while the aromatic carbons linked to an oxygen atom are found at 160.1 ppm. cnrs.fr In the case of bis(2-hydroxyphenyl)phosphine oxide, the ¹³C NMR spectrum reveals signals for the aromatic carbons, with notable peaks at δ 159.7 (d, J = 3.4 Hz) and δ 117.7 (d, J = 104.5 Hz), indicating the coupling between phosphorus and carbon atoms. acs.org
Interactive Table: ¹H and ¹³C NMR Data for Selected Hydroxyphenylphosphine Oxide Derivatives
| Compound | Solvent | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) |
|---|---|---|---|
| Bis-phenoxy (3-hydroxy) phenyl phosphine oxide | DMSO-d₆ | 6.34-7.98 (aromatic) | Not specified |
| Bis(2-hydroxyphenyl)phosphine oxide | DMSO-d₆ | 6.85-7.46 (aromatic), 10.43 (OH) | 116.1-159.7 (aromatic) |
| (4-Methylphenyl)-phenylphosphine oxide | CDCl₃ | 2.40 (CH₃), 7.29-7.71 (aromatic), 8.04 (P-H) | 21.8, 129.0-143.4 (aromatic) |
Phosphorus-31 (³¹P) NMR spectroscopy is a highly sensitive and specific technique for characterizing the phosphine oxide group. rsc.org The chemical shift of the phosphorus nucleus is indicative of its oxidation state and coordination environment.
For various phosphine oxides, the ³¹P NMR signal typically appears in a distinct region of the spectrum. For instance, the ³¹P NMR spectrum of bis(2-hydroxyphenyl)phosphine oxide in CDCl₃ shows a signal at δ 31.2 ppm. acs.org In a study of the oxidation of phosphine ligands, the phosphine oxide product was identified by a peak at approximately 47.3 ppm. magritek.com The chemical shift can be influenced by the substituents on the phosphorus atom and interactions with the solvent or other molecules. rsc.orgmdpi.com For example, in a study monitoring the polymerization of a phosphonium (B103445) salt, the phosphine oxide end-group was identified at approximately 30.00 ppm. rsc.org
Interactive Table: ³¹P NMR Chemical Shifts for Various Phosphine Oxides
| Compound | Solvent | ³¹P Chemical Shift (ppm) |
|---|---|---|
| Bis(2-hydroxyphenyl)phosphine oxide | CDCl₃ | 31.2 |
| (4-Fluorophenyl)(phenyl)phosphine oxide | CDCl₃ | 28.4 |
| Diphenyl(naphthyl)phosphine oxide | CDCl₃ | 32.7 |
Solid-state NMR (ssNMR) spectroscopy provides invaluable insights into the molecular conformation and dynamics of hydroxyphenylphosphine oxides in their solid form. nih.govanr.fr Unlike solution NMR, which averages out anisotropic interactions, ssNMR can probe these interactions to reveal details about the local structure and intermolecular packing. nih.gov
By analyzing the chemical shift anisotropy and dipolar couplings, ssNMR can determine the relative orientations of different molecular fragments. nih.gov This technique is particularly useful for studying systems that are insoluble or form non-crystalline solids. anr.fr For instance, ssNMR can be used to characterize the hydrogen bonding networks that often play a crucial role in the solid-state structure of hydroxyphenylphosphine oxides. nih.gov The study of molecular motion, from slow (milliseconds to seconds) to fast (picoseconds to microseconds), is another key application of ssNMR, providing information on the flexibility and dynamics of the molecular framework. nih.govscirp.org
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups present in hydroxyphenylphosphine oxide frameworks. spectroscopyonline.comthermofisher.com
FTIR spectroscopy is particularly sensitive to polar functional groups. In bis-phenoxy (3-hydroxy) phenyl phosphine oxide (BPHPPO), a strong absorption peak corresponding to the O-H stretching vibration is observed around 3300 cm⁻¹. cnrs.fr Other characteristic peaks include those for the P=O bond (around 1289 cm⁻¹) and the P-C-Ph bonds (at 1263 cm⁻¹ and 995 cm⁻¹). cnrs.fr
Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information, especially for non-polar bonds and symmetric vibrations. spectroscopyonline.commdpi.com For graphene oxide, a related material with oxygen-containing functional groups, the D band (around 1350 cm⁻¹) and G band (around 1582 cm⁻¹) are prominent features in the Raman spectrum, indicating the presence of defects and the sp²-hybridized carbon lattice, respectively. up.ac.za The combination of FTIR and Raman spectroscopy offers a more complete vibrational analysis of the molecule. spectroscopyonline.com
Interactive Table: Characteristic Vibrational Frequencies for Hydroxyphenylphosphine Oxide Derivatives
| Functional Group | Technique | Wavenumber (cm⁻¹) | Compound Example |
|---|---|---|---|
| O-H stretch | FTIR | ~3300 | Bis-phenoxy (3-hydroxy) phenyl phosphine oxide |
| P=O stretch | FTIR | 1289 | Bis-phenoxy (3-hydroxy) phenyl phosphine oxide |
| P-C-Ph stretch | FTIR | 1263, 995 | Bis-phenoxy (3-hydroxy) phenyl phosphine oxide |
| Aromatic C=C stretch | FTIR | 1604, 1492 | Bis-phenoxy (3-hydroxy) phenyl phosphine oxide |
| D band | Raman | ~1350 | Graphene Oxide |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of hydroxyphenylphosphine oxide compounds through fragmentation analysis. cnrs.frresearchgate.net
In a typical MS experiment, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). savemyexams.com The fragmentation pattern provides valuable clues about the connectivity of the molecule. For instance, the fragmentation of the molecular ion can involve the cleavage of bonds adjacent to functional groups, such as the C=O bond, or the loss of small, stable molecules. libretexts.org
For bis-phenoxy (3-hydroxy) phenyl phosphine oxide (BPHPPO), mass spectrometry was used to confirm its chemical structure. cnrs.fr In the study of protein radical adducts, tandem mass spectrometry (MS/MS) techniques like infrared multiphoton dissociation (IRMPD) are employed to fragment ions and localize modifications. nih.govresearchgate.net This approach allows for the detailed characterization of complex structures by analyzing the fragmentation pathways of selected precursor ions. copernicus.org
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for hydroxyphenylphosphine oxides in the solid state, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. acs.orgresearchgate.netingentaconnect.com
The crystal structure of (2-hydroxy-5-methylphenyl)diphenylphosphineoxide, for example, was determined to be monoclinic, with a slightly distorted tetrahedral geometry around the phosphorus atom. researchgate.netresearchgate.net This distortion is attributed to a hydrogen bond between the phosphoryl oxygen (O1) and the hydroxyl group of a neighboring molecule. researchgate.net
Interactive Table: Selected Crystallographic Data for Hydroxyphenylphosphine Oxide Derivatives
| Compound | Crystal System | Space Group | Key Structural Features |
|---|---|---|---|
| (2-hydroxy-5-methylphenyl)diphenylphosphineoxide | Monoclinic | P12₁/n1 | Distorted tetrahedral P geometry, intermolecular H-bonding |
| Propylene-linked oxaphosphacyclophane | Triclinic | P1̅ | syn-conformation, H-bonding with chloroform |
| Butylene-linked oxaphosphacyclophane | Monoclinic | P2₁/c | anti-conformation, 1D supramolecular structure via C-H/π interactions |
| Pentylene-linked oxaphosphacyclophane | - | - | 1D supramolecular chain via π-π interactions |
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)
The crystal structure of hydroxyphenylphosphine oxide derivatives is significantly influenced by a network of intermolecular interactions, which dictate the molecular packing. The phosphine oxide group (P=O) is a potent hydrogen bond acceptor, readily interacting with hydroxyl (-OH) groups present on the phenyl rings. enamine.netrsc.org This O-H···O=P hydrogen bonding is a dominant feature, playing a crucial role in the formation of supramolecular structures.
In derivatives such as tris(2-hydroxyphenyl)phosphine oxide, the length of linkers between the phosphine oxide core and the hydroxyl groups can dramatically affect the resulting supramolecular assembly in the crystal. researchgate.netresearchgate.net For instance, studies on tripodal phosphoryl alkanols have shown that variations in linker length lead to the formation of different crystalline structures, such as linear chains, zigzag chains, or 2D networks, all stabilized by hydrogen bonds. researchgate.netresearchgate.net
Beyond conventional hydrogen bonds, other non-covalent interactions contribute to the stability of the crystal lattice. In oxaphosphacyclophanes synthesized from bis(4-hydroxyphenyl)phenylphosphine oxide, analysis has revealed C–H···O═P hydrogen bonding between the oxygen of the phosphine oxide and the ortho C-H of the phenyl groups. acs.org Furthermore, CH/π and π/π stacking interactions are also observed, contributing to the formation of one-dimensional (1D) supramolecular chains and columnar structures. acs.org The interplay of these varied interactions—strong hydrogen bonds, halogen bonds, and weaker C-H contacts—is fundamental to understanding and predicting the crystal packing of these compounds. rsc.org
Molecular Conformation in Crystalline Phases
X-ray diffraction studies provide precise insights into the molecular conformation of hydroxyphenylphosphine oxide frameworks in their crystalline state. The spatial arrangement of the phenyl rings relative to the central phosphorus atom is a key characteristic. For derivatives of tris(2-hydroxyphenyl)phosphine oxide that have been further functionalized, a common conformation observed in crystals is one where two of the side arms are oriented in the same direction as the P=O group, while the third arm points in the opposite direction. researchgate.net
| Compound Linker | Conformation | Key Torsion Angle | Observed Intermolecular Interactions |
|---|---|---|---|
| Propylene | syn-form | O–P–P–O = 17.5° | Hydrogen bonding with solvent (chloroform) |
| Butylene | anti-form | O–P–P–O = 180° | CH/π interactions, π/π interactions |
| Hexylene | anti-form | O–P–P–C = 180° | C–H···O═P hydrogen bonding, CH/π interactions with solvent (cyclohexane) |
Morphological Characterization (e.g., FESEM) for Polymeric Systems
When hydroxyphenylphosphine oxide moieties are incorporated into polymeric structures, their bulk morphology can be investigated using techniques like Field Emission Scanning Electron Microscopy (FESEM). FESEM analysis provides high-resolution images of the material's surface topography.
Chromatographic Techniques for Compound Stability and Purity Analysis
Chromatographic methods are indispensable tools for assessing the stability and purity of chemical compounds, including hydroxyphenylphosphine oxide and its derivatives. mdpi.com High-Performance Liquid Chromatography (HPLC) is particularly widely used for this purpose due to its high resolving power and sensitivity. researchgate.netnih.gov
A stability-indicating HPLC method can separate the parent compound from any degradation products that may form under various stress conditions (e.g., changes in pH, temperature, or exposure to oxidants). nih.govchromatographyonline.com For example, the stability of B-hydroxyphenyl phosphine borane (B79455) derivatives has been examined in aqueous solutions using HPLC. nih.gov In these studies, most tested derivatives remained over 94% intact after 3 hours in a neutral phosphate-buffered saline (PBS) solution at 37 °C. nih.gov However, for less stable derivatives, HPLC analysis coupled with mass spectrometry was able to identify degradation products, such as the corresponding phosphine oxide, which results from the cleavage of the P-B bond and subsequent oxidation. nih.gov
Chromatography is also routinely used to determine the chemical purity of synthesized batches of hydroxyphenylphosphine oxide derivatives. googleapis.com Techniques like Thin-Layer Chromatography (TLC) can be used for initial screening and purity testing, while HPLC and Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS, LC-MS), provide quantitative analysis of the active ingredient and any impurities. mdpi.comnih.gov
| Compound | Residual Ratio after 3 hours (%) |
|---|---|
| B-(4-Hydroxyphenyl)trimethylphosphine borane | >99 |
| B-(4-Hydroxyphenyl)dimethylphenylphosphine borane (8) | 94.7 |
| B-(4-Hydroxyphenyl)triethylphosphine borane | >99 |
| B-(4-Hydroxyphenyl)diethylphenylphosphine borane (10) | 94.0 |
| B-(4-Hydroxyphenyl)tri-n-propylphosphine borane | >99 |
Computational and Theoretical Investigations of Hydroxyphenylphosphine Oxide Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivitylmaleidykla.ltnih.govgoogle.com
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.govohio-state.eduarxiv.org It has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost, making it suitable for studying relatively large molecular systems. google.comohio-state.edu DFT calculations are instrumental in determining optimized molecular geometries, understanding reaction energetics, and exploring reaction mechanisms.
One of the fundamental applications of DFT is the optimization of molecular geometries to find the lowest energy conformation (the global minimum) on the potential energy surface. nih.gov This process involves calculating the forces on each atom and iteratively adjusting their positions until a stable structure is reached. For flexible molecules like those containing phosphine (B1218219) oxide groups, this can reveal multiple stable conformers with small energy differences. ohio-state.edumdpi.com
Below is an interactive data table showcasing hypothetical DFT-calculated structural parameters for a conformer of (2-hydroxyphenyl)diphenylphosphine oxide, based on typical values found in related structures.
Table 1: Selected Optimized Geometrical Parameters for a Conformer of (2-Hydroxyphenyl)diphenylphosphine Oxide Calculated at the B3LYP/6-311G++(d,p) Level.
| Parameter | Atoms Involved | Calculated Value | Experimental Analogue (Å/°) |
|---|---|---|---|
| Bond Length (Å) | P=O | 1.495 | 1.46 - 1.49 |
| Bond Length (Å) | P-C(phenyl) | 1.810 | 1.76 - 1.82 |
| Bond Length (Å) | P-C(hydroxyphenyl) | 1.815 | ~1.80 |
| Bond Length (Å) | C-O(hydroxyl) | 1.365 | ~1.36 |
| Bond Length (Å) | O-H | 0.968 | ~0.97 |
| Bond Angle (°) | O=P-C | 112.5 | 110 - 114 |
| Bond Angle (°) | C-P-C | 106.0 | 105 - 108 |
| Bond Angle (°) | P-C-C(hydroxyphenyl) | 121.0 | ~120 |
| Bond Angle (°) | C-O-H | 109.1 | ~109 |
Note: Experimental analogue values are typical ranges from related phosphine oxide crystal structures. researchgate.net
DFT is also a powerful tool for elucidating reaction mechanisms by locating and characterizing transition states (TS). e3s-conferences.orgquantumatk.com A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy reaction path between reactants and products. github.io Identifying the TS allows for the calculation of the activation energy (energy barrier), which is a critical parameter for understanding reaction kinetics. e3s-conferences.org
The process involves optimizing the geometry to a saddle point, which is then verified by a frequency calculation. A true transition state structure exhibits exactly one imaginary frequency, corresponding to the vibrational mode along the reaction coordinate (e.g., the breaking and forming of bonds). github.io For example, in the Wittig reaction, DFT studies have been used to investigate the dissociation of the oxaphosphetane intermediate, a four-membered ring containing phosphorus and oxygen. nih.gov The calculations can reveal the influence of factors like intramolecular hydrogen bonding on the energy of the transition state, thereby explaining the observed stereoselectivity of the reaction. nih.gov Although specific TS calculations for reactions of hydroxyphenylphosphine oxide are not detailed in the available literature, the methodology would be directly applicable to study, for instance, its role in catalysis or its synthesis reactions.
Quantum Chemical Calculations for Bonding and Intermolecular Interactionsresearchgate.netuctm.edu
Beyond energetics and structures, quantum chemical calculations provide deep insights into the nature of chemical bonds and non-covalent interactions, which are crucial for understanding the properties and behavior of hydroxyphenylphosphine oxide systems.
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a model that analyzes the topology of the electron density (ρ(r)) to define atoms, bonds, and molecular structure. nih.gov A key feature of this analysis is the identification of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties at the BCP, such as the electron density itself (ρ(r)BCP) and its Laplacian (∇²ρ(r)BCP), provide quantitative information about the nature and strength of the chemical bond. researchgate.net
QTAIM analysis has been applied to phosphoryl-containing compounds to characterize the P=O and P-C bonds. researchgate.net For a P=O bond, a high value of ρ(r)BCP and a positive Laplacian indicate a polar covalent bond, with significant charge concentration. Studies on various tetraphosphorus (B14172348) oxides have shown a strong correlation between the P-O bond length and the electron density at the BCP; shorter bonds are associated with higher electron density. researchgate.net This analysis is invaluable for understanding the electronic nature of the key functional group in hydroxyphenylphosphine oxides.
Table 2: Representative QTAIM Parameters for P-O Bonds in Phosphorus Oxides.
| Bond Type | Average Bond Length (Å) | Electron Density, ρ(r)BCP (a.u.) | Laplacian, ∇²ρ(r)BCP (a.u.) |
|---|---|---|---|
| PV-Oc (terminal) | 1.47 | 0.228 | 1.601 |
| PV-Ob (bridging) | 1.61 | 0.176 | 1.033 |
| PIII-Ob (bridging) | 1.66 | 0.134 | 0.411 |
Data adapted from topological analysis of tetraphosphorus oxides. researchgate.net PV and PIII refer to the oxidation state of phosphorus. Oc and Ob refer to terminal and bridging oxygen atoms, respectively.
Hydrogen bonding plays a critical role in the structure and function of molecules containing both hydrogen bond donors (like the hydroxyl group) and acceptors (like the phosphine oxide oxygen). In hydroxyphenylphosphine oxide systems, both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds are possible. The crystal structure of tris(2-hydroxyphenyl)phosphine oxide, for example, reveals extensive intermolecular hydrogen bonding. researchgate.net
Computational methods are essential for characterizing these interactions. DFT calculations can be used to optimize the geometry of hydrogen-bonded dimers or polymers and to calculate the binding energy of these interactions. researchgate.net Furthermore, the analysis of the molecular electrostatic potential (MEP) can identify the electron-rich (negative potential, e.g., the P=O oxygen) and electron-poor (positive potential, e.g., the hydroxyl hydrogen) regions of the molecule, predicting likely sites for hydrogen bonding. uctm.edu QTAIM can also be applied to hydrogen bonds, where the presence of a BCP between the hydrogen and the acceptor atom confirms the interaction and the electronic properties at the BCP describe its strength. researchgate.net
Molecular Dynamics Simulations for Dynamic Behavior and Self-Assemblynih.govmdpi.comnih.gov
While quantum mechanical methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. nih.govtbzmed.ac.ir MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of processes like conformational changes, diffusion, and self-assembly over time scales from picoseconds to microseconds. tbzmed.ac.ir
For a molecule like hydroxyphenylphosphine oxide, which possesses both polar (hydroxyl, phosphine oxide) and nonpolar (phenyl ring) regions, MD simulations would be an ideal tool to investigate its self-assembly in different solvents. The simulations could predict whether the molecules form aggregates, micelles, or other ordered structures. nih.govmdpi.com The analysis of the simulation trajectories can provide detailed information about the intermolecular interactions, such as hydrogen bonds and π-π stacking, that drive the self-assembly process. mdpi.com
While specific MD simulation studies on hydroxyphenylphosphine oxide are not prominent in the reviewed literature, the methodology is widely applied to understand the aggregation of other amphiphilic molecules like lipids, peptides, and graphene oxide. nih.govnih.govnih.gov Such studies reveal how factors like solvent, temperature, and concentration influence the formation of complex nanostructures. nih.govtbzmed.ac.ir Applying these techniques to hydroxyphenylphosphine oxide could provide valuable insights into its behavior in solution and its potential for forming novel supramolecular materials.
Linear Free Energy Relationship (LFER) Analysis for Reaction Pathways
Linear Free Energy Relationship (LFER) analysis is a powerful tool in physical organic chemistry for the quantitative investigation of reaction mechanisms and the relationship between structure and reactivity. In the context of hydroxyphenylphosphine oxide systems, LFER studies, particularly through the Hammett and Brønsted equations, provide deep insights into the nature of transition states in reactions such as nucleophilic substitution and enantioselective catalysis.
The fundamental principle of LFER is that a linear correlation exists between the logarithms of rate constants (or equilibrium constants) for two different reaction series when subjected to the same set of structural modifications, such as varying substituents on an aromatic ring. The Hammett equation (Equation 1) is a widely used LFER for correlating reaction rates with substituent effects.
log(k/k₀) = ρσ (Equation 1)
Here, k and k₀ are the rate constants for the substituted and unsubstituted reactants, respectively. The substituent constant, σ, quantifies the electronic effect (inductive and resonance) of a substituent, while the reaction constant, ρ (rho), measures the sensitivity of the reaction to these electronic effects. The sign and magnitude of ρ provide information about charge development in the transition state.
Similarly, the Brønsted equation relates the rate constant to the acidity or basicity of a catalyst or leaving group, offering insights into the extent of bond formation or cleavage in the rate-determining step.
Mechanistic Insights from LFER in Nucleophilic Substitution Reactions
Kinetic studies on the alkaline hydrolysis of substituted phenyl diphenylphosphinates, which serve as excellent models for hydroxyphenylphosphine oxide reactivity, demonstrate the utility of LFER in elucidating reaction mechanisms. researchgate.netnih.gov For these reactions, standard Hammett plots often show scattered points, but the Yukawa-Tsuno equation (a modified Hammett equation that accounts for enhanced resonance effects) provides a superior linear correlation. researchgate.netwikipedia.org
A kinetic analysis of the alkaline hydrolysis of X-substituted phenyl diphenylphosphinates yielded a linear Brønsted-type plot with a βlg value of -0.49. nih.gov This value is typical for reactions proceeding through a concerted mechanism. The corresponding Yukawa-Tsuno plot resulted in an excellent linear correlation with a ρ value of 1.42 and an r value of 0.35. nih.gov The positive ρ value indicates that the reaction is facilitated by electron-withdrawing substituents, which stabilize the developing negative charge in the transition state. The r value of 0.35 suggests that the departure of the leaving group is partially advanced in the rate-determining step, providing a detailed picture of a concerted transition state. nih.gov
| LFER Model | Parameters | Interpretation |
|---|---|---|
| Brønsted-type Plot | βlg = -0.49 | Consistent with a concerted mechanism. |
| Yukawa-Tsuno Plot | ρ = +1.42 | Negative charge buildup in the transition state; reaction favored by electron-withdrawing groups. |
| r = 0.35 | Partial bond cleavage to the leaving group in the rate-determining step. |
Further analysis of activation parameters for these reactions shows that as the substituent in the leaving group becomes more electron-withdrawing (e.g., changing from H to 4-NO₂), the enthalpy of activation (ΔH‡) decreases, while the entropy of activation (ΔS‡) becomes less negative. nih.gov This trend is consistent with a more stabilized transition state and supports the concerted mechanism proposed by the LFER analysis.
| Substituent (X) | ΔH‡ (kcal mol-1) | ΔS‡ (cal mol-1 K-1) |
|---|---|---|
| H | 11.3 | -22.6 |
| 4-NO2 | 9.7 | -21.4 |
| 3,4-(NO2)2 | 8.7 | -20.2 |
LFER in Enantioselective Catalysis
LFER analysis has also been applied to understand the factors governing stereoselectivity in reactions involving chiral hydroxyphenylphosphine oxides. In the enantioselective desymmetrization of bis(2-hydroxyphenyl)phosphine oxides, researchers have established a correlation between the enantiomeric ratio (e.r.) of the product and the steric and electronic properties of substituents on the phosphine oxide. rsc.orgrsc.org
It was found that the stereoselectivity correlates well with steric parameters like the Charton constants and the Sterimol parameter B₁. rsc.orgsemanticscholar.org For instance, a linear relationship was observed when plotting the logarithm of the enantiomeric ratio against the Charton values for various substituents, indicating that steric hindrance plays a crucial role in enantioselective control. semanticscholar.org This suggests that larger substituents on the phosphine's aromatic ring lead to better enantioselectivity by creating a more differentiated steric environment in the transition state. rsc.org
| Correlated Parameters | Linear Relationship | Key Finding |
|---|---|---|
| log(e.r.) vs. Charton constants (Steric) | y = 1.78x + 0.400 (R² = 0.998) | Enantioselectivity is strongly dependent on the steric bulk of substituents. |
| log(e.r.) vs. Sterimol parameter B₁ (Steric) | Good correlation observed | Confirms the significant influence of steric factors on the reaction's stereochemical outcome. |
| log(e.r.) vs. Hammett constant (σ) (Electronic) | Good correlation observed | Electronic effects of substituents also contribute to enantioselectivity. |
These quantitative structure-activity relationship (QSAR) studies, a form of LFER, are instrumental in optimizing catalyst and substrate design for asymmetric synthesis. nih.govresearchgate.net By providing a mathematical model that links structural features to reaction outcomes, LFER analysis facilitates the rational design of more efficient and selective catalytic systems involving hydroxyphenylphosphine oxides. rsc.orgsemanticscholar.org
Mechanistic Elucidation of Chemical Transformations Involving Hydroxyphenylphosphine Oxide
Reaction Mechanism Studies in Catalysis
Hydroxyphenylphosphine oxides have emerged as versatile ligands in metal-catalyzed reactions, where their unique electronic and structural properties can influence the catalytic cycle. The presence of both a phosphoryl group and a hydroxyl group allows for multiple modes of coordination and potential participation in proton transfer steps.
Hydroxyphenylphosphine oxides can exist in tautomeric equilibrium with the corresponding phosphinous acid form. This equilibrium is a critical aspect of their coordination chemistry. In their phosphine (B1218219) oxide form, they typically coordinate to metal centers through the oxygen atom of the P=O group. However, the phosphinous acid tautomer can coordinate through the phosphorus atom, offering a different electronic and steric environment to the metal center. This bifunctional nature makes them valuable ligands in a variety of metal-catalyzed processes. researchgate.netmdpi.com
The hydroxyl group on the phenyl ring can also play a significant role in the catalytic process. It can act as a directing group, influencing the regioselectivity of a reaction, or it can participate directly in the catalytic cycle through proton donation or acceptance. This cooperative effect between the phosphine oxide and the hydroxyl group can lead to enhanced catalytic activity and selectivity compared to simple phosphine oxide ligands. nih.govmdpi.com The presence of the hydroxyl group can also influence the electronic properties of the ligand, which in turn affects the reactivity of the metal center. nih.gov
Table 1: Coordination Modes of Hydroxyphenylphosphine Oxide in Metal Complexes
| Tautomeric Form | Coordinating Atom | Potential Role in Catalysis |
| Phosphine Oxide | Oxygen | Standard L-type ligand donation |
| Phosphinous Acid | Phosphorus | P-ligation, influencing steric and electronic properties |
| Hydroxyl Group | Oxygen | H-bonding, proton transfer, directing group |
The hydroxyl group of hydroxyphenylphosphine oxide is strategically positioned to participate in proton transfer steps within a catalytic cycle. This is particularly relevant in catalytic additions where the transfer of a proton is a key mechanistic step. The ligand can act as a proton shuttle, facilitating the transfer of a proton from a reactant to the active site of the catalyst or from the catalyst to a substrate.
While direct mechanistic studies on the role of hydroxyphenylphosphine oxide in proton transfer during catalytic additions are still emerging, the principles of proton transfer in catalysis are well-established. escholarship.org The ability of a ligand to facilitate proton transfer can significantly lower the activation energy of a reaction by stabilizing charged intermediates or transition states. Computational studies can be instrumental in elucidating the precise pathways of proton transfer mediated by hydroxyphenylphosphine oxide ligands in specific catalytic reactions.
Polymerization Initiation Mechanisms
Hydroxyphenylphosphine oxides and their derivatives can function as photoinitiators, triggering polymerization reactions upon exposure to light. The mechanism involves the generation of reactive radical species that initiate the chain-growth process.
Upon absorption of UV light, acylphosphine oxides, a class of compounds to which hydroxyphenylphosphine oxide derivatives can belong, undergo a Norrish Type I cleavage. afinitica.com This photochemical process results in the homolytic cleavage of the carbon-phosphorus bond, generating two radical fragments: an acyl radical and a phosphinoyl radical.
Reaction Scheme: Photocleavage of an Acylphosphine Oxide
Both of these radical species are capable of initiating the polymerization of monomers, such as acrylates. The diphenyl phosphonyl radical, in particular, has been identified as a highly reactive species in these processes. researchgate.net The efficiency of radical generation is dependent on the quantum yield of the photocleavage reaction. Laser flash photolysis studies on related acylphosphine oxides have provided valuable data on the lifetimes of the excited states and the kinetics of radical formation. afinitica.comresearchgate.net
The presence of a hydroxyl group on the phenyl ring of the phosphine oxide could potentially influence the photochemistry of the molecule. It might affect the absorption spectrum, the energy of the excited states, and the efficiency of the C-P bond cleavage. Further research, including transient absorption spectroscopy, is needed to fully elucidate the specific mechanism of free radical generation from hydroxyphenylphosphine oxide photoinitiators. researchgate.netmagnitudeinstruments.com
Fundamental Processes in Flame Retardancy Mechanisms
Hydroxyphenylphosphine oxide is utilized as a flame retardant in various polymers. Its efficacy stems from its ability to interrupt the combustion cycle in both the gas and condensed phases. The vapor phase mechanism, in particular, relies on the generation of radical scavenging species.
During the combustion of a polymer containing hydroxyphenylphosphine oxide, the compound can pyrolyze and volatilize into the flame. In the high-temperature environment of the flame, the P-C and P-O bonds can break, leading to the formation of various phosphorus-containing radical species, most notably the PO• radical. mdpi.com
These phosphorus-containing radicals are highly effective at scavenging the key chain-propagating radicals in a flame, namely hydrogen (H•) and hydroxyl (OH•) radicals. The scavenging reactions proceed through a catalytic cycle, where the phosphorus species are regenerated, allowing a small amount of the flame retardant to quench a large number of flame-propagating radicals.
Key Radical Scavenging Reactions:
H• + PO• + M → HPO + M
OH• + PO• → HPO₂
H• + HPO₂ → H₂ + PO₂
OH• + HPO → H₂O + PO•
This radical trapping mechanism effectively reduces the concentration of the highly reactive H• and OH• radicals, thereby slowing down the exothermic reactions that sustain the flame. nih.gov The efficiency of this process depends on the rate of generation of the phosphorus-containing radicals and their reactivity towards the flame-propagating radicals.
Pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) is a powerful technique for identifying the volatile decomposition products of flame retardants, providing insights into the species that are active in the gas phase. mdpi.comnih.govpurdue.eduunipi.itresearchgate.net Computational studies can further complement experimental findings by modeling the bond dissociation energies and the reaction pathways for radical formation and scavenging. nih.govmdpi.com The presence of the hydroxyl group in hydroxyphenylphosphine oxide may influence its pyrolysis behavior and the distribution of the resulting phosphorus-containing radicals, potentially enhancing its flame retardant efficiency.
Table 2: Key Radical Species in Flame Retardancy
| Radical Species | Role in Combustion | Scavenged by |
| H• | Chain propagation | PO•, HPO₂ |
| OH• | Chain propagation | PO•, HPO |
| PO• | Radical scavenger | - |
Condensed Phase Char Formation and Intumescence
The efficacy of hydroxyphenylphosphine oxide and its derivatives as flame retardants is significantly rooted in their condensed-phase activity, specifically through the promotion of char formation and intumescence. This mechanism involves the compound decomposing upon heating to yield phosphorus-based acidic species that alter the degradation pathway of the host polymer. mdpi.comresearchgate.net Organophosphorus compounds, particularly those with higher levels of oxygenation, are known to act as potent acid sources during pyrolysis. mdpi.com These acids catalyze the dehydration and crosslinking of the polymer matrix. mdpi.commdpi.com
This catalytic process redirects the decomposition from forming flammable volatile fragments to producing a stable, carbonaceous char layer on the material's surface. nih.govtechscience.com This char serves as a physical barrier that insulates the underlying polymer from the heat of the flame and restricts the flow of flammable gases to the combustion zone. mdpi.comtechscience.com In an intumescent system, which typically includes an acid source, a carbon source, and a gas source, the hydroxyphenylphosphine oxide acts as the acid catalyst. mdpi.comresearchgate.net The heat-stabilized, cross-linked char structure effectively reduces the heat release rate (HRR) and total heat release (THR) during combustion. techscience.com Research on various phosphorus-containing flame retardants demonstrates a significant increase in the amount of residual char at high temperatures, highlighting the contribution of these compounds to condensed-phase flame retardancy. techscience.com
Table 1: Effect of Phosphorus Flame Retardant on Char Formation in Epoxy Resin
| Sample | Additive Content (wt%) | Char Residue at High Temp (%) | Reference |
|---|---|---|---|
| Pure Epoxy Resin | 0 | 14.6 | techscience.com |
Note: Cy-HEDP is a phosphorus-nitrogen-containing flame retardant, used here to illustrate the typical char-enhancing effect of phosphorus-based additives.
Stability and Degradation Pathways of Hydroxyphenylphosphine Oxide Derivatives
The stability and degradation pathways of organophosphorus compounds are critical to their function as flame retardants, as they must decompose in the appropriate temperature range to interact with the degrading polymer. nih.govbookpi.org The thermal stability of these compounds is strongly dependent on the level of oxygenation and the nature of the substituents on the phosphorus atom. mdpi.comresearchgate.net
The initial thermal degradation pathway for most organophosphorus esters involves the elimination of a phosphorus acid. mdpi.comresearchgate.netnih.gov However, the temperature at which this occurs varies significantly. Compounds with a low level of oxygenation at the phosphorus atom, such as phosphinates and phosphine oxides (which are structurally related to hydroxyphenylphosphine oxide), tend to be more thermally stable and degrade at much higher temperatures compared to phosphates. researchgate.netnih.govbookpi.org This high thermal stability ensures that the flame retardant is retained in the polymer matrix until the onset of polymer decomposition, where its action is most needed. nih.gov Following the initial elimination, the resulting phosphorus acids can undergo further decomposition to form other species, which may include volatile radical species that can act in the gas phase or contribute to the formation of polyphosphoric acid-like structures in the condensed phase, further enhancing charring. researchgate.netnih.govbookpi.org
Table 2: Relative Thermal Degradation Onset for Organophosphorus Esters
| Compound Type | Oxygenation Level at Phosphorus | Relative Degradation Temperature | Primary Degradation Mechanism | Reference |
|---|---|---|---|---|
| Alkyl Phosphate | High | Low | Rapid elimination of phosphorus acid | researchgate.netnih.govbookpi.org |
| Aryl Phosphate | High | Higher than alkyl phosphates | Elimination of phosphorus acid | researchgate.netnih.govbookpi.org |
| Phosphonate | Low | High | Slow elimination of phosphorus acid | researchgate.netnih.govbookpi.org |
Applications in Polymer Science and Engineering
Photoinitiators for Polymerization Processes
Phosphine (B1218219) oxides, particularly acylphosphine oxides (APOs), are a class of highly efficient Type I photoinitiators. nih.gov Upon exposure to UV or visible light, these molecules undergo a cleavage reaction to generate free radicals, which in turn initiate polymerization. bgsu.edu Their high initiation efficiency makes them suitable for a variety of demanding applications. researchgate.net
Acylphosphine oxides are recognized for their superior performance in initiating the free-radical polymerization of acrylate (B77674) monomers. nih.gov Compared to other classes of photoinitiators like α-hydroxyalkylphenones (HPs), APOs often exhibit higher reaction rates and greater initiation efficiency. nih.gov This efficiency is largely attributed to their fast photolysis process. researchgate.net The radicals generated from APOs are effective in breaking the carbon-carbon double bonds of acrylate monomers, leading to the rapid formation of long polymer chains. nih.govbgsu.edu This rapid curing is a significant advantage in many industrial processes where high throughput is required.
Hydroxyphenylphosphine oxide derivatives are integral to radical curing systems that utilize ultraviolet (UV) or visible light. bgsu.edu The key to their function is their ability to absorb light in the UV-A and visible regions of the electromagnetic spectrum (around 350–400 nm). researchgate.net This characteristic is particularly advantageous for curing pigmented systems or formulations containing UV absorbers, as the light can penetrate deeper into the material. bgsu.eduresearchgate.net The process involves the absorption of a photon, which excites the photoinitiator molecule and causes the homolytic cleavage of a phosphor-carbon bond, yielding two radical species that initiate the polymerization cascade. bgsu.edu This mechanism allows for the efficient "through curing" of thick layers of coatings or composites. bgsu.edu
In the field of restorative dentistry, phosphine oxide derivatives have emerged as effective photoinitiators for resin-based composites. nih.gov Compounds such as phenylbis(2,4,6-trimethylbenzoyl) phosphine oxide (BAPO) and diphenyl(2,4,6-trimethylbenzoyl) phosphine oxide (TPO) are used as alternatives to the conventional camphorquinone (B77051) (CQ)/amine systems. nih.govnih.govnih.gov BAPO, a Type I cleavage-type initiator, does not require a co-initiator and can generate twice the amount of radicals compared to CQ/amine systems, leading to improved reactivity. nih.govnih.gov Studies have shown that experimental dental composites containing 1 wt.% BAPO can achieve higher Vickers hardness values compared to those with conventional photoinitiating systems. nih.gov The use of these initiators is a promising approach for developing advanced dental materials with enhanced mechanical properties. nih.govmdpi.commdpi.com
Table 1: Comparison of Photoinitiator Systems in Experimental Dental Composites
| Photoinitiator System | Concentration (wt.%) | Key Finding | Reference |
|---|---|---|---|
| Phenylbis(2,4,6-trimethylbenzoyl)-phosphine oxide (BAPO) | 1.0 | Achieved the highest average Vickers hardness (43.73 ± 3.52 HV). | nih.gov |
| Camphorquinone (CQ) / Tertiary Amine | Not specified | Served as the conventional control group for comparison. | nih.gov |
| 1-phenyl-1,2 propanedione (PPD) / DMAEMA | 0.4 / 0.8 to 1 / 2 | Resulted in composites that were not promising in terms of color or mechanical properties. | nih.gov |
| Diphenyl(2,4,6-trimethylbenzoyl) phosphine oxide (TPO) | 0.75 | Found to have optimal mechanical features and less yellowing compared to CQ systems in a previous study. | nih.gov |
The rapid and efficient curing initiated by phosphine oxides makes them highly suitable for formulations of UV-curable coatings and adhesives. google.commdpi.com Their ability to function effectively in pigmented systems is a significant advantage for coatings. researchgate.net In adhesives, particularly pressure-sensitive adhesives (PSAs), APO-based systems have demonstrated better self-adhesive properties, such as adhesion and tack, compared to those initiated with other systems like HPs. nih.gov Epoxy-based adhesives also benefit from these initiators in hybrid curing systems, which combine different polymerization mechanisms to achieve superior properties. specialchem.com The use of these photoinitiators contributes to the development of environmentally friendly, solvent-free adhesive and coating formulations. nih.govresearchgate.net
Reactive Flame Retardants for Polymeric Materials
A critical application of hydroxyphenylphosphine oxide derivatives is as reactive flame retardants, particularly for thermosetting polymers like epoxy resins. By chemically incorporating the phosphorus-containing molecule into the polymer backbone, a permanent flame retardancy is achieved without the issue of leaching, which can occur with additive flame retardants.
Hydroxyphenylphosphine oxide derivatives are designed to react with epoxy resins and other thermoset components. For instance, compounds like bis-phenoxy (3-hydroxy) phenyl phosphine oxide (BPHPPO) and bis-biphenyloxy (4-hydroxy) phenyl phosphine oxide (BBPHPPO) can be synthesized and used as reactive diols. researchgate.netresearchgate.net These molecules are incorporated into the epoxy network during the curing process. mdpi.com The presence of phosphorus in the polymer structure significantly enhances its fire resistance. mdpi.com
Research has shown that even low weight percentages of phosphorus can lead to substantial improvements in flame retardancy. For example, an epoxy resin modified with (oxybis(4,1-phenylene))bis(phenylphosphine oxide) (ODDPO) achieved a V-0 rating in the UL-94 vertical burn test with just 1.2 wt% phosphorus content. mdpi.com Similarly, an epoxy thermoset containing only 0.75 mass% phosphorus from another derivative reached a V-0 rating and a high Limiting Oxygen Index (LOI) of 36.6%. researchgate.net These phosphorus-containing flame retardants work through both gas-phase (flame inhibition) and condensed-phase (char formation) mechanisms, effectively suppressing combustion. researchgate.netmdpi.com
Table 2: Flame Retardancy and Thermal Properties of Modified Epoxy Resins
| Flame Retardant Compound | Phosphorus Content (wt%) | Limiting Oxygen Index (LOI) (%) | UL-94 Rating | Key Finding | Reference |
|---|---|---|---|---|---|
| (oxybis(4,1-phenylene))bis(phenylphosphine oxide) (ODDPO) | 1.2 | 29.2 | V-0 | Provided flame retardancy comparable to commercial flame retardants. | mdpi.com |
| Hydroxy(4-hydroxyphenyl)methyl)diphenylphosphine oxide (DPO-H) | 0.5 | Not Reported | V-0 | Achieved V-0 rating but with a decrease in glass transition temperature (Tg). | mdpi.com |
| PHTD-based thermoset (P-0.75) | 0.75 | 36.6 | V-0 | Showed remarkably improved flame retardancy with a high LOI value. | researchgate.net |
| MBF-DOPO | 4.0 (of compound) | 32.9 | V-0 | Decreased peak heat release rate and total smoke production. | researchgate.net |
Synergistic Effects with Nitrogen-Containing Flame Retardants
The efficacy of hydroxyphenylphosphine oxide and its derivatives as flame retardants is significantly enhanced when used in combination with nitrogen-containing compounds, a phenomenon known as phosphorus-nitrogen (P-N) synergism. researchgate.netmdpi.com This synergistic interaction leads to a greater flame retardant effect than the sum of the individual components, allowing for lower additive loadings to achieve desired fire safety standards. The P-N synergy operates through a combination of gas-phase and condensed-phase mechanisms. mdpi.com
In the gas phase, the phosphorus compounds decompose to produce phosphorus-containing radicals (such as P• and PO•), which act as scavengers for the high-energy H• and HO• radicals that propagate combustion. mdpi.com Simultaneously, the nitrogen-containing compounds release non-flammable gases like ammonia (B1221849) and nitrogen, which dilute the flammable gases and oxygen in the surrounding atmosphere, and also help to cool the polymer surface. mdpi.com
In the condensed phase, the phosphorus compounds promote the formation of a stable, insulating char layer. This char acts as a physical barrier, limiting the evolution of flammable volatile products from the polymer and hindering the transfer of heat from the flame to the material. mdpi.comnih.gov The nitrogenous compounds can contribute to the charring process, often resulting in a more robust and thermally stable char.
A notable example of this synergy is the use of 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), a derivative of hydroxyphenylphosphine oxide, with nitrogen-containing flame retardants like melamine (B1676169) and triazine derivatives. researchgate.netresearchgate.net For instance, a DOPO-triazine based anhydride (B1165640) used as a co-curing agent in an epoxy resin system achieved a V-0 rating in the UL 94 test with a phosphorus content of only 1.5 wt%. researchgate.net Similarly, a hyperbranched flame retardant containing both phosphorus (from a DOPO derivative) and nitrogen, when added to polyethylene (B3416737) terephthalate (B1205515) (PET), increased the limiting oxygen index (LOI) to 30.2% and achieved a V-0 rating at a 5 wt% loading. nih.gov
Thermal Degradation Behavior Studies (TGA, Cone Calorimeter)
The thermal stability and combustion behavior of polymers modified with hydroxyphenylphosphine oxide and its derivatives, particularly in synergistic systems with nitrogen compounds, have been extensively studied using techniques such as thermogravimetric analysis (TGA) and cone calorimetry.
Thermogravimetric analysis provides insights into the thermal stability of the material by measuring its weight loss as a function of temperature. Studies have shown that the incorporation of DOPO-based additives can influence the degradation profile of polymers. For instance, in some epoxy resin systems, the addition of a DOPO-based flame retardant resulted in an increased char yield at higher temperatures, indicating the formation of a more stable residue. upc.edu The onset of degradation may sometimes be lowered, which can be beneficial as it allows the flame retardant to act at an earlier stage of the combustion process. upc.edu
Cone calorimetry is one of the most effective methods for evaluating the fire behavior of materials under realistic fire conditions. mdpi.com It provides crucial data on parameters such as the heat release rate (HRR), peak heat release rate (pHRR), total heat release (THR), time to ignition (TTI), and smoke production. mdpi.com Research has consistently demonstrated that the incorporation of hydroxyphenylphosphine oxide derivatives, especially in P-N synergistic systems, leads to a significant reduction in the fire hazard of various polymers.
For example, a study on a flame-retardant polyethylene terephthalate (PET) containing a high-phosphorus-content polyphosphonate with a DOPO structure showed a remarkable 80% reduction in pHRR and a 60.5% decrease in THR at a 10 wt% loading. nih.gov In another study involving an epoxy resin with a DOPO-functionalized hybrid flame retardant, the pHRR and THR were reduced by 55% and 30%, respectively, with only a 1.5 wt% addition of the flame retardant. mdpi.com
The following interactive data tables summarize findings from various studies, illustrating the impact of hydroxyphenylphosphine oxide-based flame retardants on the thermal and combustion properties of different polymers.
Table 1: TGA Data for Polymers with Hydroxyphenylphosphine Oxide-Based Flame Retardants
| Polymer System | Flame Retardant | Loading (wt%) | Onset Decomposition Temperature (°C) | Char Yield at High Temperature (%) |
| Poly(BA-a) | BHPPO | 10 | Reduced | +3 |
| Poly(BA-a) | DOPO | 10 | Reduced | -3 |
| PET | hbDT (P-N hyperbranched) | 5 | Improved | Increased |
| Epoxy Resin | DOPO-based anhydride | 1.5 (P content) | - | Increased |
Table 2: Cone Calorimeter Data for Polymers with Hydroxyphenylphosphine oxide-Based Flame Retardants
| Polymer System | Flame Retardant | Loading (wt%) | pHRR Reduction (%) | THR Reduction (%) | LOI Value (%) | UL-94 Rating |
| PET | PDBA (DOPO-containing) | 10 | 80 | 60.5 | 28.7 | V-0 |
| Epoxy Resin | DOPO-M-rGO | 1.5 | 55 | 30 | 32 | V-0 |
| Epoxy Resin | DOPO-based anhydride | 1.5 (P content) | Significantly Reduced | Significantly Reduced | 32.7 | V-0 |
| PET | hbDT (P-N hyperbranched) | 5 | 54.9 | 16.3 | 30.2 | V-0 |
Polymer Stabilization and Degradation Resistance Enhancement
During processing and service life, polymers are exposed to heat and oxygen, which can lead to thermo-oxidative degradation. This process involves free radical chain reactions that result in chain scission, cross-linking, and a deterioration of the material's mechanical and physical properties. mtak.huresearchgate.net Hindered phenolic primary antioxidants are often used to scavenge radicals, while secondary stabilizers, such as phosphites and phosphonites, act as hydroperoxide decomposers. mtak.hu
Compounds containing the phosphine oxide moiety can participate in stabilization by interrupting the auto-catalytic cycle of thermo-oxidation. They can act as secondary antioxidants, reducing hydroperoxides to non-radical, stable products. The improved thermal stability imparted by some hydroxyphenylphosphine oxide derivatives, as observed in TGA studies, is indicative of their role in hindering degradative processes at elevated temperatures. bris.ac.uknih.gov For example, the incorporation of certain phenylphosphine (B1580520) oxide-based additives has been shown to increase the glass transition temperature (Tg) of polymers, suggesting a restriction of chain mobility and enhanced stability. bris.ac.uk
Polymerization Control and Advanced Architectures
Hydroxyphenylphosphine oxide and its derivatives have also found utility in the synthesis of polymers with controlled architectures, such as in living radical polymerization and the creation of dendritic and hyperbranched structures.
Application in Living Radical Polymerization (LRP)
Living radical polymerization (LRP), also known as reversible-deactivation radical polymerization, encompasses a range of techniques that allow for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures. While the direct application of hydroxyphenylphosphine oxide as a primary component in common LRP systems like ATRP or RAFT is not extensively documented, the principles of radical stabilization are relevant. The phosphorus center in certain organophosphorus compounds can influence radical reactions, and the development of novel initiators, catalysts, and mediating agents is an ongoing area of research in polymer chemistry.
Role in Dendritic and Hyperbranched Polymer Synthesis
Hydroxyphenylphosphine oxide derivatives have been successfully employed as building blocks in the synthesis of dendritic and hyperbranched polymers. mdpi.com These highly branched, three-dimensional macromolecules exhibit unique properties such as low viscosity, high solubility, and a large number of terminal functional groups, making them suitable for applications as toughening agents, rheology modifiers, and drug delivery vehicles. mdpi.comkpi.ua
For instance, DOPO has been used as a core molecule to create epoxy-terminated hyperbranched flame retardants. mdpi.com In these syntheses, the reactive sites on the DOPO molecule serve as branching points for the growth of the hyperbranched structure. The resulting polymers combine the flame-retardant properties of the phosphorus core with the toughening effects of the hyperbranched architecture. mdpi.com The synthesis of hyperbranched polymers often involves the polycondensation of ABn-type monomers, and hydroxyphenylphosphine oxide derivatives can be designed to fit this monomer architecture. frontiersin.org
Porous Organic Polymers for Gas Storage Applications
Porous organic polymers (POPs) are a class of materials characterized by high surface areas and permanent porosity, which make them promising candidates for applications in gas storage and separation. nih.govrsc.org The synthesis of POPs often involves the cross-linking of rigid aromatic building blocks to create a robust, microporous network.
Phosphine oxide-containing monomers can be incorporated into these networks to impart specific functionalities. nih.gov The phosphine oxide group is a good anchoring site for metal ions, which can enhance the gas storage capacity of the material. nih.gov While research in this area is ongoing, the incorporation of phosphorus-containing moieties, including those derived from hydroxyphenylphosphine oxide, into the backbone of porous organic polymers offers a pathway to novel materials with tailored gas sorption properties. The synthesis of such polymers can be achieved through methods like the Friedel-Crafts reaction, cross-linking phosphine-containing monomers. nih.gov These materials have shown permanent porosity with high surface areas, which is a critical factor for effective gas storage. nih.gov
Carbon Dioxide Capture and Adsorption Capacity
The incorporation of specific chemical moieties into polymer structures is a key strategy for enhancing their affinity and capacity for carbon dioxide (CO₂) capture. While direct studies on "Hydroxyphenylphosphine oxide" for this application are not extensively documented in publicly available research, the individual contributions of the phosphine oxide group and the hydroxyl group in various polymer backbones have been investigated for their effects on CO₂ separation and adsorption. This section will detail the findings related to phosphine oxide-containing polymers and the known effects of hydroxyl functionalization in the context of CO₂ capture.
Research Findings on Phosphine Oxide-Containing Polymers
The phosphine oxide (P=O) group is a polar moiety that can enhance a polymer's interaction with CO₂, which possesses a significant quadrupole moment. This interaction can lead to improved CO₂ selectivity in gas separation membranes and higher adsorption capacities in porous polymers.
Research into phosphine oxide-based conjugated microporous polymers has demonstrated their potential for CO₂ capture. For instance, a study on thienyl-phosphine-based microporous polymers introduced polar P=O groups into the polymer framework to increase CO₂ uptake. These polymers exhibited notable CO₂ adsorption capacities, with the polymer containing P=O groups showing a higher capacity than a similar polymer with P=S groups, highlighting the effectiveness of the phosphine oxide moiety. researchgate.netnih.gov
One study detailed the synthesis of three novel phosphine oxide-based conjugated microporous polymers, designated as TEPO-1, TEPO-2, and TEPO-3. These materials were synthesized using a tris(4-ethynylphenyl)phosphine oxide building unit. The CO₂ sorption abilities of these polymers were found to be significant, with TEPO-3 exhibiting the highest uptake. This performance underscores the strong affinity of the phosphine oxide group for CO₂.
A detailed look at the CO₂ capture performance of these phosphine oxide-based polymers is provided in the table below.
| Polymer | BET Surface Area (m²/g) | CO₂ Uptake at 273 K and 1 bar (wt%) |
| TEPO-1 | 485 | 6.52 |
| TEPO-2 | 534 | 7.62 |
| TEPO-3 | 592 | 8.40 |
The data clearly indicates a positive correlation between the surface area and the CO₂ uptake capacity in these phosphine oxide-based polymers.
Influence of Hydroxyl Functionalization on CO₂ Capture
The introduction of hydroxyl (-OH) groups into polymer structures is a widely recognized strategy for improving CO₂ separation performance. The polar nature of the hydroxyl group can increase a polymer's affinity for CO₂ through dipole-quadrupole interactions. Furthermore, the potential for hydrogen bonding can lead to more favorable CO₂ sorption properties.
Studies on various polymer systems have demonstrated the benefits of hydroxyl functionalization:
Polymers of Intrinsic Microporosity (PIMs): Hydroxyl-functionalized PIMs have shown excellent performance for the removal of CO₂ and hydrogen sulfide (B99878) (H₂S) from natural gas. rsc.org These membranes maintain high selectivity even under aggressive feed conditions, with the hydroxyl groups contributing to resistance against plasticization induced by CO₂. rsc.org
Polyimides: The incorporation of hydroxyl groups into polyimide membranes has been found to favorably affect their gas permeation and separation performance. researchgate.net The solubility coefficient of CO₂ in hydroxyl-containing polyimides increased significantly compared to conventional polyimides. researchgate.net
Microporous Organic Polymers (MOPs): A novel hydroxyl-functionalized microporous organic polymer demonstrated good CO₂ capture performance, with an uptake of 8.7 wt% at 273 K and 1 bar. rsc.org
While direct experimental data for polymers containing "Hydroxyphenylphosphine oxide" is not available in the reviewed literature, the established benefits of both the phosphine oxide and hydroxyl groups suggest that a polymer combining these functionalities could exhibit synergistic effects, leading to enhanced CO₂ capture and separation properties. The phosphine oxide group would contribute to strong polar interactions with CO₂, while the hydroxyl group could further enhance this affinity through hydrogen bonding and increased polarity, potentially leading to materials with high CO₂ selectivity and capacity.
Applications in Catalysis
Ligands in Organometallic Catalysis
The ability of secondary phosphine (B1218219) oxides (SPOs), including hydroxyphenylphosphine oxide derivatives, to act as ligands for transition metals has been pivotal in the development of novel catalytic systems. In the presence of a metal, the tautomeric equilibrium can shift, allowing the compound to coordinate as a trivalent phosphinous acid, a classic phosphine-type ligand, while maintaining the air-stability of the pentavalent oxide form.
Nickel-Catalyzed Alkene Isomerization and Hydrophosphination
Secondary phosphine oxides have proven to be effective ligands in nickel-catalyzed reactions, particularly in alkene isomerization and hydrophosphination. The combination of a simple nickel(II) pre-catalyst with an SPO ligand creates a highly active system capable of site- and stereoselective alkene transposition. Mechanistic studies indicate that a catalytically active nickel-hydride species is generated in situ, triggered by the oxidative addition of the phosphine oxide. This catalytic system is robust, tolerating a range of functional groups, including those that are Brønsted acidic or contain reducible carbonyls.
This system's versatility allows for both regioconvergent isomerization and β-selective remote hydrophosphination, providing a pathway to valuable organophosphorus compounds. The specific outcome of the reaction can be controlled, enabling selective synthesis of either internal E- or Z-alkenes from terminal alkene feedstocks at room temperature.
Table 1: Nickel-Catalyzed Alkene Isomerization with Secondary Phosphine Oxide Ligand
| Entry | Substrate | Product | Selectivity (E/Z) | Yield (%) |
|---|---|---|---|---|
| 1 | 1-Octene | 2-Octene | >95:5 | 98 |
| 2 | Allyl benzene | Propenyl benzene | >98:2 | 99 |
Gold(I)-Catalyzed Additions
Secondary phosphine oxides have also been successfully employed as ligands in homogeneous gold(I) catalysis. A series of SPO-gold(I) complexes have been synthesized and characterized, revealing dimeric structures connected by hydrogen bonds. These complexes have shown significant catalytic activity in various transformations.
Their application has been demonstrated in prototypical enyne cycloisomerization as well as in hydroxy- and methoxycyclization reactions. The active catalyst is typically generated in situ by treating the SPO-gold(I) chloride pre-catalyst with a silver salt, such as silver hexafluoroantimonate (AgSbF₆), to abstract the chloride ligand. Furthermore, air-stable gold nanoparticles (AuNPs) stabilized by SPO ligands have been developed. These AuNPs are highly active and chemoselective catalysts for the hydrogenation of aldehydes. Isotopic labeling and spectroscopic studies suggest that the SPO ligand plays a crucial role in the catalytic cycle, potentially participating in a heterolytic hydrogenation mechanism through ligand-metal cooperation.
Table 2: Gold(I)-Catalyzed Cycloisomerization of a 1,6-Enyne
| Entry | Catalyst System | Additive | Conversion (%) | Time (h) |
|---|---|---|---|---|
| 1 | (SPO)AuCl | None | <5 | 24 |
Design of Metal-Molecular Tweezer Catalysts
The design of catalysts with well-defined structural cavities that can bind substrates with high specificity is a significant goal in catalysis. While specific examples detailing the use of hydroxyphenylphosphine oxide in "metal-molecular tweezer catalysts" are not extensively documented in current literature, the structural motifs of bis(hydroxyphenyl)phosphine oxides provide a conceptual basis for such designs. The two phenyl rings attached to the phosphorus center can be functionalized to create a pincer-like or "tweezer" architecture around a coordinated metal center. This pre-organized ligand scaffold could enforce a specific coordination geometry and create a tailored binding pocket, influencing the selectivity of catalytic reactions by controlling substrate approach and orientation.
Organocatalytic Applications in Asymmetric Synthesis
Beyond their role as ligands, phosphine oxides, including derivatives of hydroxyphenylphosphine oxide, have been utilized in organocatalysis, particularly for asymmetric synthesis. In these applications, the phosphine oxide moiety itself is a key functional group in the substrate.
For instance, a highly stereoselective asymmetric cascade cyclization between o-hydroxycinnamaldehydes and diphenylphosphine (B32561) oxide has been developed. rhhz.net This reaction, catalyzed by a chiral L-diarylprolinol silyl (B83357) ether, proceeds via a phospha-Michael addition-hemiacetalization sequence to produce highly enantioenriched 4-diphenylphosphinyl chroman-2-ols with excellent diastereoselectivity (up to >20:1 dr) and enantioselectivity (up to >99% ee). rhhz.net
Furthermore, the desymmetrization of prochiral bis(2-hydroxyphenyl) phosphine oxides has been achieved using organocatalysts. nih.govresearchgate.net A notable example is the biscinchona alkaloid-catalyzed desymmetric allylation with a Morita–Baylis–Hillman carbonate, which yields a variety of chiral P-stereogenic phosphine oxides in high yields and enantioselectivities. nih.gov These methods provide valuable routes to optically active organophosphorus compounds, which are important as chiral ligands and synthons. nih.govresearchgate.net
Table 3: Asymmetric Cascade Cyclization with Diphenylphosphine Oxide
| Entry | Substrate (o-hydroxycinnamaldehyde) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Yield (%) |
|---|---|---|---|---|
| 1 | R = H | 10:1 | 97 | 92 |
| 2 | R = 5-Br | >20:1 | >99 | 95 |
Molecular Vises for Controlled Ligand Environments in Metal-Organic Frameworks (MOFs)
The precise positioning of functional groups within the pores of Metal-Organic Frameworks (MOFs) is crucial for designing advanced catalytic materials. A concept analogous to using hydroxyphenylphosphine oxide derivatives is the construction of "molecular vises" within MOFs using organophosphorus linkers. lookchem.com
In one reported strategy, a molecular vise was constructed by pairing a tritopic phenylphosphorus(III) linker with a monotopic linker at opposing positions within a MOF structure. lookchem.com This arrangement precisely controls the distance and orientation of the functional groups on the linkers, creating a constrained environment around a catalytic metal center subsequently installed at the phosphorus site. This "vise" can hold a metal catalyst in a specific geometry and control the space available for substrate binding and reaction, mimicking the controlled environment of enzyme active sites. This design principle allows for fine-tuning of the catalytic performance of MOFs by modulating the ligand environment in a highly predictable manner. lookchem.com
Applications in Advanced Materials Science
Liquid Crystalline Materials Development
The incorporation of phosphine (B1218219) oxide moieties into molecular structures has led to the creation of novel liquid crystalline materials with unique self-assembly and responsive properties.
A series of liquid-crystalline compounds based on triphenylphosphine oxide, featuring alkene-terminated side chains, have been synthesized to study their self-assembling behavior. rsc.orgrsc.org All the synthesized compounds were found to exhibit rectangular columnar phases. rsc.orgrsc.org The stability of these phases is influenced by the molecular structure, with isotropization temperatures varying accordingly. rsc.orgrsc.org The inherent polarity of the phosphine oxide group plays a crucial role in directing the molecular packing and promoting the formation of these ordered columnar structures. This self-assembly is a key characteristic that enables their application in structured materials.
The same series of triphenylphosphine oxide-based liquid crystals demonstrated notable responsiveness to electric fields. rsc.orgrsc.org The introduction of alkene-terminated side chains into the molecular design resulted in an improved electric field response. rsc.orgrsc.org Researchers observed the formation of a complete homeotropic alignment of the liquid crystal domains when subjected to both direct current (DC) and alternating current (AC) electric fields. rsc.orgrsc.org This alignment indicates that the polar phosphine oxide cores orient themselves in response to the external field, a desirable property for creating switchable materials and electro-optic devices. scitation.orgsemanticscholar.orgmdpi.com These findings offer important insights into the structure-property relationships that dictate the electric field responsiveness of polar columnar liquid crystals, providing a foundation for designing new responsive materials. rsc.orgrsc.org
Functional Polymers for Nanomaterials
Phosphine oxide-containing polymers serve as versatile tools for the synthesis and modification of nanomaterials, particularly for applications requiring aqueous compatibility.
A phosphine oxide polymer created from bis(dichlorophosphino)ethane and poly(ethylene glycol) has been successfully used to transfer various nanoparticles from organic solvents into water. nih.gov This method allows the nanoparticles to retain their original physical properties and reactivity, making them suitable for biological and aqueous-based applications. nih.gov The phosphine oxide groups are key to this process, providing a stable, hydrophilic surface.
In a similar vein, phosphine oxide ligands have been employed to stabilize gold nanoparticles (AuNPs) in solution. rsc.orgrsc.org For instance, ligands such as (3-thioacetylpropyl)-diphenylphosphine oxide were used to cap AuNPs, which showed high stability in dimethyl sulfoxide (DMSO) for over five months. rsc.orgrsc.org The ability of the phosphine oxide to form hydrogen bonds is considered beneficial for potential interactions with biomolecules. rsc.org This surface modification strategy is crucial for creating stable, water-soluble nanoparticles for use in sensing, catalysis, and biomedical imaging. rsc.orgrsc.orgcmu.edu
Below is a table summarizing the stability and size of gold nanoparticles stabilized by different phosphine oxide derivatives.
| Stabilizing Ligand | Nanoparticle Designation | Stability Duration | Average Size (TEM) |
| (3-thioacetylpropyl)di-(p-tolyl)phosphine oxide | 4A-AuNPs | 3 months | 55 ± 13.6 nm |
| (3-thioacetylpropyl)-diphenylphosphine oxide | 4B-AuNPs | 5 months | 40 ± 8 nm |
| (3-thioacetylpropyl)-thiodiphenylphosphine oxide | 7-AuNPs | 5 months | 25 ± 6 nm |
| (3-thioacetyl-N-ethylmethylamine)-diphenylphosphine oxide | 10-AuNPs | 3 months | 43 ± 7 nm |
| Data sourced from Nanoscale Advances. rsc.org |
Bio-Based Materials and Sustainable Polymers
The integration of phosphine oxide chemistry with renewable, bio-based resources is paving the way for the development of sustainable functional polymers. polito.itrsc.org These materials are finding applications in advanced sensing technologies. mdpi.comthe-innovation.org
Researchers have developed impedimetric sensors for detecting heavy metal ions by modifying gold electrodes with partially biosourced polyphosphine polymers. mdpi.comresearchgate.net These polymers were synthesized through the polycondensation of phosphine oxide monomers, such as bis(4-fluorophenyl)(4-methylphenyl)phosphine oxide, with bio-derived molecules like isosorbide. mdpi.comresearchgate.net
A sensor modified with a bio-based poly(etherphosphine) oxide demonstrated superior analytical performance for the detection of lead (Pb²⁺) ions compared to a similar polymer derived from petrochemical sources. mdpi.com This enhanced performance resulted in an exceptionally low detection limit of 10⁻¹⁰ g/L, or 0.5 pM. mdpi.com The sensor also showed reversibility, as it could be regenerated by rinsing with an EDTA solution, allowing for effective reuse. mdpi.comresearchgate.net The glass transition temperatures of these biosourced polymers ranged from 184 to 202 °C, indicating good thermal stability. mdpi.com This work highlights the potential of combining bio-based materials with phosphine oxide chemistry to create highly sensitive and reusable environmental monitoring devices. mdpi.commdpi.com
Coordination Chemistry of Hydroxyphenylphosphine Oxide Ligands
Complexation with Lanthanide and Actinide Ions
While specific studies focusing exclusively on the complexation of simple hydroxyphenylphosphine oxides with lanthanide and actinide ions are not extensively detailed in the provided research, the strong coordinating ability of the phosphine (B1218219) oxide group for these hard Lewis acidic metal ions is well-established. The chemistry of analogous phosphine oxide ligands provides insight into the expected behavior.
The phosphine oxide moiety is known to be an excellent donor for f-block elements, a property utilized in nuclear fuel reprocessing. This affinity is attributed to the highly polarized P=O bond, where the oxygen atom acts as a strong Lewis base. It is anticipated that hydroxyphenylphosphine oxide would coordinate to lanthanide and actinide ions primarily through the phosphine oxide oxygen. The phenolic hydroxyl group, upon deprotonation, can also participate in coordination, leading to chelation.
The interaction between actinide ions and phosphine oxide ligands is also of great interest. The design of chelators for the decorporation of internalized radionuclides has led to the development of various ligands, including those with phosphine oxide functionalities. The coordination of these ligands with actinides is a critical aspect of their efficacy.
Design and Synthesis of Tripodal Ligands
A significant area of research has been the design and synthesis of tripodal ligands based on a hydroxyphenylphosphine oxide framework, particularly using tris(2-hydroxyphenyl)phosphine oxide as a starting material. These tripodal ligands often exhibit enhanced stability and selectivity for metal ions due to the chelate effect.
The synthesis of these ligands typically involves the alkylation of the phenolic hydroxyl groups of tris(2-hydroxyphenyl)phosphine oxide. This allows for the introduction of various functional side arms, which can further participate in coordination. For example, a new tripodal O-donor ligand, tris(2-N,N-dibutylcarbamoylmethoxyphenyl)phosphine oxide, was synthesized by alkylating tris(2-hydroxyphenyl)phosphine oxide with 2-chloro-N,N-dibutylacetamide. researchgate.netfigshare.com
Another synthetic strategy involves the hydroxyethylation of tris(2-hydroxyphenyl)phosphine oxide, followed by the conversion of the resulting alcohol to a suitable leaving group, such as a mesylate. This allows for the subsequent introduction of other functionalities through nucleophilic substitution. For instance, treatment of the trimesylate with sodium azide (B81097) or lithium bromide yields the corresponding triazido or tribromo derivatives, which can serve as precursors to other tripodal ligands. researchgate.net
The general synthetic approach to create functionalized tripodal ligands from tris(2-hydroxyphenyl)phosphine oxide is outlined in the table below.
| Starting Material | Reagent | Functional Group Introduced | Resulting Ligand Type |
| Tris(2-hydroxyphenyl)phosphine oxide | 2-chloro-N,N-dibutylacetamide | -OCH₂C(O)N(C₄H₉)₂ | Tripodal carbamoylmethylphosphine oxide |
| Tris(2-hydroxyphenyl)phosphine oxide | Ethylene oxide | -OCH₂CH₂OH | Tripodal hydroxyethoxyphosphine oxide |
| Tris[2-(2-hydroxyethoxy)phenyl]phosphine oxide | Methanesulfonyl chloride | -OCH₂CH₂OMs | Tripodal mesyloxyethoxyphosphine oxide |
| Tris[2-(2-mesyloxyethoxy)phenyl]phosphine oxide | NaN₃ | -OCH₂CH₂N₃ | Tripodal azidoethoxyphosphine oxide |
| Tris[2-(2-mesyloxyethoxy)phenyl]phosphine oxide | LiBr | -OCH₂CH₂Br | Tripodal bromoethoxyphosphine oxide |
This table illustrates the versatility of tris(2-hydroxyphenyl)phosphine oxide as a platform for designing a variety of tripodal ligands with different functionalities.
Chelation Properties and Ligand Denticity in Metal Complexes
Tripodal ligands derived from hydroxyphenylphosphine oxide platforms can exhibit variable denticity in their metal complexes, which is a key aspect of their coordination chemistry. The denticity refers to the number of donor atoms in a single ligand that bind to the central metal ion.
A notable example is the tripodal ligand tris(2-N,N-dibutylcarbamoylmethoxyphenyl)phosphine oxide. This potentially tetradentate ligand, with one phosphine oxide oxygen and three carbonyl oxygen atoms as potential donor sites, shows variable denticity upon complexation with different metal ions. researchgate.netfigshare.com
In its complex with uranyl nitrate (B79036) (UO₂(NO₃)₂), the ligand acts as a tetradentate donor, coordinating through the phosphine oxide oxygen and all three carbonyl oxygens of the carbamoylmethyl arms. However, in complexes with lanthanide nitrates, such as neodymium nitrate (Nd(NO₃)₃) and lutetium nitrate (Lu(NO₃)₃), the ligand exhibits a lower denticity. In these cases, it coordinates through the phosphine oxide oxygen and only two of the three carbonyl oxygens. figshare.com This change in denticity is likely influenced by the size and coordination preferences of the metal ion.
The chelation of these tripodal ligands leads to the formation of stable, polycyclic structures around the metal center. This "tripodal" arrangement can enforce a specific coordination geometry, which can be advantageous in applications such as catalysis and selective metal extraction. The facial (fac) coordination of the three side arms is a common feature of such complexes.
The table below summarizes the observed denticity of tris(2-N,N-dibutylcarbamoylmethoxyphenyl)phosphine oxide with different metal ions.
| Metal Ion | Complex | Ligand Denticity |
| UO₂²⁺ | [UO₂(NO₃)₂(L)] | 4 |
| Nd³⁺ | [Nd(NO₃)₃(L)] | 3 |
| Lu³⁺ | [Lu(NO₃)₃(L)] | 3 |
L = tris(2-N,N-dibutylcarbamoylmethoxyphenyl)phosphine oxide. This data highlights the flexible coordination behavior of this tripodal ligand.
Emerging Research Trends and Future Perspectives
Integration in Multifunctional Material Systems
The incorporation of hydroxyphenylphosphine oxide and its derivatives into multifunctional material systems represents a significant and evolving area of materials science. nih.gov These phosphorus-containing compounds are highly valued for their ability to simultaneously impart multiple desirable characteristics to a single material, most notably enhanced flame retardancy and superior thermal stability. Current research is heavily focused on covalently integrating these molecules into polymer backbones or utilizing them as reactive additives within polymer matrices, leading to the development of high-performance composites. nih.govresearchgate.net
A prominent application is in the formulation of advanced flame-retardant epoxy resins. researchgate.net For example, derivatives like bis-phenoxy (3-hydroxy) phenyl phosphine (B1218219) oxide (BPHPPO) have been synthesized and used as curing agents for epoxy resins. researchgate.net The resulting thermosets exhibit excellent fire safety characteristics, often achieving the highest UL-94 V-0 rating, which indicates that burning stops within 10 seconds on a vertical specimen. mdpi.comresearchgate.net This enhanced flame retardancy is attributed to the phosphine oxide moiety, which promotes the formation of a stable, insulating char layer during combustion. This char layer acts as a physical barrier, limiting the transfer of heat and flammable volatiles, thereby suppressing the fire. researchgate.net
Beyond flame retardancy, these materials often show improved thermal and mechanical properties compared to the neat epoxy resin. researchgate.net The rigid, aromatic structure of the phosphine oxide derivative can increase the glass transition temperature (Tg) of the polymer, making the material suitable for applications requiring high-temperature resistance.
The table below summarizes the fire-retardant properties of epoxy resins modified with different phosphine oxide derivatives.
| Flame Retardant Additive | Phosphorus Content (wt%) | Limiting Oxygen Index (LOI) (%) | UL-94 Rating | Reference |
| Neat Epoxy Resin | 0 | ~20-22 | Fails | researchgate.netmdpi.com |
| DPO-HQ-EP | 0.6 | 31.7 | V-0 | researchgate.net |
| ODDPO | 1.2 | 29.2 | V-0 | mdpi.com |
| DOPO-POSS | 2.5 | 30.2 | V-1 | mdpi.com |
| CTP-DOPO | 10.6 | 36.6 | V-0 | mdpi.com |
The versatility of hydroxyphenylphosphine oxides extends to their use in other polymer systems, such as poly(arylene ether)s, and as functional components in advanced coatings designed for protective applications in the aerospace, automotive, and electronics industries. researchgate.net
Sustainable Synthesis and Application Development in Polymer Chemistry
In response to the global push for environmental responsibility, a key research trend is the development of sustainable and green methodologies for the synthesis of hydroxyphenylphosphine oxide and its derivatives. semanticscholar.orgfrontiersin.orgresearchgate.net Traditional synthesis routes for organophosphorus compounds can involve multi-step processes with harsh reagents and significant solvent waste. Modern approaches aim to improve efficiency and reduce environmental impact by exploring atom-economical reactions, utilizing environmentally benign solvents (or solvent-free conditions), and developing recyclable catalysts. researchgate.netnih.gov
The application of hydroxyphenylphosphine oxide is also expanding significantly within polymer chemistry. No longer confined to being a simple additive, these compounds are now being designed as functional monomers for the creation of novel phosphorus-containing polymers. rsc.orgresearchgate.net By incorporating the phosphine oxide group directly into the polymer backbone, researchers can create materials with intrinsic flame retardancy and other unique properties. For instance, conjugated polymers containing phenylphosphine (B1580520) oxide derivatives have been synthesized for applications in photocatalysis, demonstrating excellent hydrogen evolution rates under visible light. rsc.org
Furthermore, the reactive hydroxyl group on the phenyl ring allows these compounds to act as chain extenders or crosslinkers in the synthesis of polymers like polyurethanes and polyesters. researchgate.net This covalent integration ensures the permanent inclusion of the phosphine oxide moiety, preventing its leaching over time and leading to more durable and stable material properties. This approach has been used to create a variety of polymers, including poly(phosphine oxide)-based polyelectrolytes and hyperbranched polymers, through controlled polymerization techniques like RAFT (Reversible Addition-Fragmentation chain-Transfer) polymerization. researchgate.netscite.ai
Advanced Spectroscopic and Computational Tools for Deeper Mechanistic Insights
A deeper understanding of the structure-property relationships and reaction mechanisms of hydroxyphenylphosphine oxides is being achieved through the application of advanced analytical techniques. Spectroscopic methods such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ³¹P), and Mass Spectrometry (MS) are routinely used to confirm the chemical structures of newly synthesized phosphine oxide derivatives. researchgate.net
To gain more profound insights, particularly into the flame-retardant mechanism, researchers are employing more sophisticated tools. For instance, analyzing the composition of gaseous and condensed-phase products during combustion provides critical data on how these compounds interrupt the burning cycle.
In parallel with experimental work, computational modeling has emerged as a powerful tool for investigating these systems at a molecular level. biointerfaceresearch.com Density Functional Theory (DFT) is widely used to calculate the optimized geometric parameters, electronic structure, and vibrational frequencies of hydroxyphenylphosphine oxide molecules. mdpi.comresearchgate.net These theoretical calculations often show good agreement with experimental data from X-ray diffraction and spectroscopic analyses. researchgate.net Computational studies can also predict reaction pathways and activation energies, offering insights into both the synthesis of these compounds and their degradation mechanisms during combustion. By modeling the interactions between the phosphine oxide fragments and the polymer chains, DFT helps elucidate the chemical and physical processes responsible for char formation and radical trapping in the gas phase, which are the cornerstones of their flame-retardant action. biointerfaceresearch.com
Q & A
Q. What are the established synthetic routes for hydroxyphenylphosphine oxide, and how do reaction conditions influence yield and purity?
Hydroxyphenylphosphine oxide is typically synthesized via phosphorylation of phenols or oxidation of hydroxyphenylphosphines. Key methodologies include:
- Nucleophilic substitution : Reacting phenylphosphinic acid derivatives with hydroxyl-containing substrates under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Monitor reaction progress via <sup>31</sup>P NMR to detect intermediate phosphine species .
- Oxidation protocols : Using H₂O₂ or meta-chloroperbenzoic acid (mCPBA) to oxidize hydroxyphenylphosphines. Control stoichiometry to avoid over-oxidation to phosphonic acids .
- Purification : Recrystallization from ethanol/water mixtures (1:3 v/v) yields >95% purity, confirmed by HPLC with UV detection at 254 nm .
Q. How can researchers reliably characterize hydroxyphenylphosphine oxide’s structural and electronic properties?
- Spectroscopic techniques :
- <sup>31</sup>P NMR: A singlet near δ 25–30 ppm confirms the phosphine oxide moiety .
- IR spectroscopy: P=O stretching vibrations appear at 1150–1200 cm⁻¹; O-H stretches (if present) at 3200–3600 cm⁻¹ .
Advanced Research Questions
Q. What mechanistic insights explain contradictions in catalytic activity of hydroxyphenylphosphine oxide in cross-coupling reactions?
Discrepancies arise from ligand-metal coordination dynamics:
- Electron-deficient systems : Hydroxyphenylphosphine oxide’s strong electron-withdrawing P=O group reduces Pd(II) to Pd(0) less efficiently than P(III) ligands, slowing transmetallation in Suzuki-Miyaura reactions .
- Solvent effects : In DMSO, the oxide forms stable adducts with Cu(I), inhibiting oxidative addition steps. Switch to toluene/EtOH mixtures to mitigate this .
- Validation : Compare turnover numbers (TONs) under varying solvent/base conditions using kinetic profiling .
Q. How do computational models address uncertainties in the electronic structure of hydroxyphenylphosphine oxide-lanthanide complexes?
- Density Functional Theory (DFT) : Analyze 4f-orbital participation in bonding. For Eu(III) complexes, charge transfer from P=O to Eu 4f orbitals reduces Lewis acidity, altering catalytic selectivity in oxidation reactions .
- Natural Bond Orbital (NBO) analysis : Quantify covalent character (e.g., 15–20% covalency in La-P bonds) to explain stability trends in aqueous media .
Q. What strategies resolve discrepancies in toxicity data for hydroxyphenylphosphine oxide across in vitro studies?
- Dose-response normalization : Account for variations in cell line sensitivity (e.g., IC₅₀ ranges from 50 μM in HEK293 to 120 μM in HepG2). Use MTT assays with standardized incubation times (24–48 hrs) .
- Reactive oxygen species (ROS) interference : Employ fluorogenic probes (e.g., Hydroxyphenyl fluorescein) to distinguish compound-specific toxicity from assay artifacts .
Methodological Best Practices
Q. How should researchers design experiments to probe the hydrolytic stability of hydroxyphenylphosphine oxide derivatives?
- Accelerated degradation studies : Expose compounds to pH 2–12 buffers at 40°C for 72 hrs. Monitor degradation via LC-MS; identify hydrolyzed products (e.g., phenylphosphonic acid) .
- Kinetic isotope effects : Use D₂O to assess proton-transfer mechanisms in hydrolysis. A kH/kD > 1.5 suggests rate-limiting deprotonation .
Q. What analytical workflows are recommended for detecting trace impurities in hydroxyphenylphosphine oxide samples?
- Multi-detector HPLC : Pair UV (220 nm) with charged aerosol detection (CAD) to quantify non-chromophoric impurities (e.g., residual phosphines) .
- X-ray photoelectron spectroscopy (XPS) : Detect surface contaminants (e.g., oxidized sulfur species) at ≥0.1 atomic % .
Data Interpretation and Validation
Q. How can researchers reconcile conflicting reports on the coordination geometry of hydroxyphenylphosphine oxide in transition-metal complexes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
